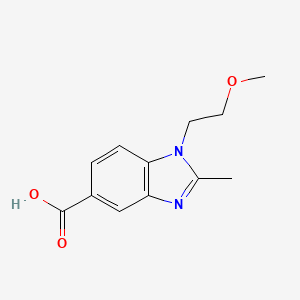
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1H-benzimidazole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other benzodiazole derivatives, 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique functional groups and chemical properties. Similar compounds include:
2-Methyl-1H-benzimidazole: Lacks the methoxyethyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
1-(2-Ethoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, leading to variations in solubility and reactivity.
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid:
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-10-7-9(12(15)16)3-4-11(10)14(8)5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
RLJBUCBFFUFSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


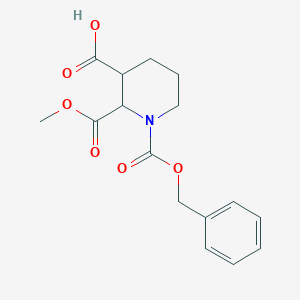


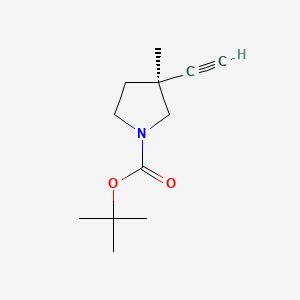
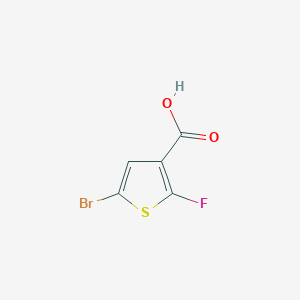
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
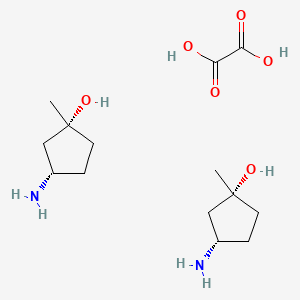
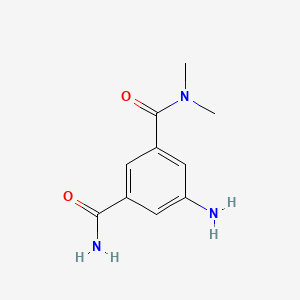
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
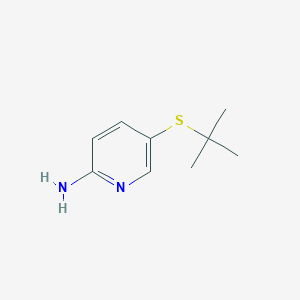
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
